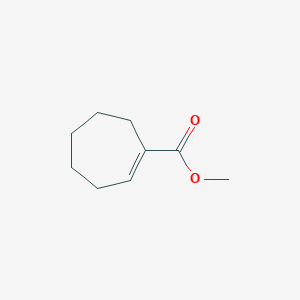

methyl cyclohept-1-ene-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl cycloheptene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-11-9(10)8-6-4-2-3-5-7-8/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOWPFAMGAUOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340527 | |

| Record name | Methyl 1-cycloheptene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56745-53-0 | |

| Record name | Methyl 1-cycloheptene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl Cyclohept 1 Ene 1 Carboxylate and Its Analogues

De Novo Synthesis of the Cycloheptene (B1346976) Ring with Ester Functionality

Building the core cycloheptene ring with the required ester group already incorporated or strategically positioned for its formation is an efficient approach. This involves forming the seven-membered carbocycle through various intramolecular or intermolecular strategies.

Ring-closing metathesis (RCM) stands out as a powerful and widely used method for the synthesis of medium-sized rings like cycloheptenes. researchgate.netacs.org This reaction typically employs ruthenium-based catalysts, such as Grubbs' catalysts, to form a cyclic alkene from a linear diene precursor. acs.orgacs.org For the synthesis of cycloheptene esters, a diene substrate bearing an ester group at an appropriate position is required. The reaction proceeds by intramolecularly joining the two terminal alkene groups to form the cycloheptene ring and releasing a small volatile alkene, such as ethylene. recercat.cat

The efficiency of RCM can be influenced by factors such as the substitution pattern of the diene, the specific catalyst used, and the reaction conditions. researchgate.net For instance, gem-disubstituted olefins can be cyclized to yield trisubstituted cycloheptenes in near-quantitative yields. acs.org

Table 1: Examples of Ring-Closing Metathesis for Cycloheptene Synthesis

| Diene Precursor | Catalyst | Product | Yield |

|---|---|---|---|

| gem-disubstituted 1,8-diene | Molybdenum Alkylidene | Trisubstituted Cycloheptene | ~95-99% acs.org |

| Dibenzyl 1,8-diene | Ruthenium Alkylidene | 1,4-Difunctionalized Cycloheptene | High acs.org |

This table is illustrative of typical RCM reactions leading to cycloheptene structures. Specific yields depend on the exact substrate and conditions.

Ring expansion reactions provide a valuable route to cycloheptene structures from more readily available six-membered rings. wikipedia.org These methods often involve the generation of an unstable intermediate that rearranges to expand the ring.

A classic example is the Tiffeneau–Demjanov rearrangement, a type of pinacol rearrangement, which can convert a β-amino alcohol on a cyclohexane ring into a cycloheptanone. wikipedia.orgmasterorganicchemistry.com The resulting cycloheptanone can then be further functionalized to introduce the double bond and ester group. The driving force for these reactions is often the relief of ring strain and the formation of a more stable carbocation intermediate. masterorganicchemistry.comchemistrysteps.com

Another strategy involves the opening of a bicyclic system containing a cyclopropane fused to a larger ring. For example, the Buchner ring expansion can convert arenes into cycloheptatrienes, which are related structures. wikipedia.org While not a direct route to the target molecule, these methods highlight the principle of expanding a smaller ring to a seven-membered one.

Table 2: Ring Expansion Strategies for Seven-Membered Ring Formation

| Starting Material Class | Reaction Type | Intermediate | Product Class |

|---|---|---|---|

| Cyclohexane with exocyclic leaving group | Pinacol-type rearrangement | Carbocation | Cycloheptane (B1346806) derivative wikipedia.orgmasterorganicchemistry.com |

| Cyclic alkene | Simmons-Smith Cyclopropanation | Bicyclo[4.1.0]heptane | Expanded ring upon opening |

This table outlines general ring expansion concepts applicable to the synthesis of seven-membered rings.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. organic-chemistry.orgresearchgate.netnih.gov For cycloheptene synthesis, transition-metal-catalyzed cycloaddition reactions are particularly relevant.

Rhodium-catalyzed [5+2] cycloadditions of vinylcyclopropanes with alkynes are a notable strategy for constructing cycloheptenone rings. organic-chemistry.org By choosing an alkyne that contains an ester group (or a precursor), this method can be adapted to synthesize ester-functionalized cycloheptenes. These reactions are valued for their high atom economy and ability to rapidly build molecular complexity. researchgate.netnih.gov

Functionalization of Cycloheptene Scaffolds

An alternative synthetic strategy begins with a pre-formed cycloheptene or cycloheptane ring, which is then modified to introduce the required ester and alkene functionalities.

When starting with cyclohept-1-ene-1-carboxylic acid, the most direct method to obtain the methyl ester is through Fischer esterification. This involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. mdpi.com

For substrates sensitive to strong acids, other esterification methods can be employed. The direct addition of a carboxylic acid to an olefin, such as cyclohexene (a close analogue), can be achieved using solid acid catalysts like ion-exchange resins. rsc.org This approach is noted for its high atom economy. rsc.org Computational studies using Density Functional Theory (DFT) have also been used to investigate the regioselectivity in the nucleophilic esterification of 7-membered cyclic ammonium salts, providing insight into the reaction mechanisms at this ring size. rsc.org

Table 3: Esterification of Cyclohexene with Carboxylic Acids (Analogue System)

| Carboxylic Acid | Catalyst | Product | Selectivity |

|---|---|---|---|

| Phenylacetic Acid | Amberlyst-15 (Ion Exchange Resin) | Cyclohexylphenyl acetate | 100% rsc.org |

This table presents data for the analogous cyclohexene system, demonstrating the effectiveness of various catalysts for esterification.

To synthesize methyl cyclohept-1-ene-1-carboxylate from its saturated analogue, methyl cycloheptanecarboxylate, methods for introducing an α,β-double bond are required. A common laboratory-scale method is the dehydrogenation of the saturated ester. This can be achieved through a sequence of α-halogenation followed by base-induced dehydrohalogenation.

Another powerful technique is the selenoxide elimination. The saturated ester is first deprotonated with a strong base like lithium diisopropylamide (LDA) and then treated with an electrophilic selenium reagent (e.g., phenylselenyl bromide). The resulting α-seleno ester is then oxidized (e.g., with hydrogen peroxide), leading to a syn-elimination that cleanly installs the double bond at the 1-position, yielding the desired α,β-unsaturated ester.

Alternatively, palladium-catalyzed dehydrogenation methods can also be effective for converting saturated cyclic esters into their unsaturated counterparts.

Derivatization from Readily Available Precursors of this compound

Once the basic scaffold of this compound is obtained, it can be further modified to create a variety of analogues. These derivatization strategies are crucial for creating molecular diversity and accessing novel compounds.

Alkylation and Tethering Strategies (e.g., using Lithium Diisopropylamide and Iodide Derivatives)

The α-position of the ester in a related saturated system, or positions on the cycloheptene ring that can be deprotonated, are nucleophilic and can be alkylated. A common method for this transformation involves the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) to form an enolate, followed by reaction with an electrophile such as an alkyl iodide. libretexts.orgyoutube.com The choice of base and reaction conditions, such as temperature, is critical for controlling the regioselectivity of the deprotonation and subsequent alkylation. pearson.com

For instance, the alkylation of ketones, esters, and nitriles can be effectively carried out using LDA in a non-protic solvent like tetrahydrofuran (B95107) (THF). libretexts.org The enolate ion, once formed, acts as a potent nucleophile, reacting with an alkyl halide in an SN2 fashion. libretexts.org This reaction is most efficient with primary or methyl halides. libretexts.org In systems with multiple possible deprotonation sites, such as 2-substituted cycloalkanones, the use of LDA at low temperatures (-78°C) typically favors the formation of the kinetic enolate by removing a proton from the less sterically hindered position. youtube.compearson.com Allowing the reaction to warm to a higher temperature (0°C) can lead to equilibration and favor the more stable, thermodynamic enolate. pearson.com

Table 1: Examples of Alkylation Reactions using LDA

| Starting Material | Base/Solvent | Electrophile | Temperature | Product(s) | Key Observation | Reference |

| 2-Methylcyclohexanone | LDA/THF | Methyl Iodide | -78°C | 2,6-Dimethylcyclohexanone (major) | Formation of the kinetic enolate at the less substituted carbon. | libretexts.orgpearson.com |

| 2-Methylcyclohexanone | LDA/THF | Methyl Iodide | 0°C | 2,2-Dimethylcyclohexanone (major) | Formation of the more stable thermodynamic enolate. | pearson.com |

| Ethyl 2-methylpropanoate | LDA/THF | Benzyl Bromide | Not specified | Ethyl 2,2-dimethyl-3-phenylpropanoate | Successful alkylation of an ester. | libretexts.org |

| Phenylacetonitrile | LDA/THF | Methyl Iodide | Not specified | 2-Phenylpropanenitrile | Alkylation of a nitrile. | libretexts.org |

This table is generated based on principles of alkylation reactions and may not represent specific experiments on this compound itself.

Reduction of the Ester Group to Alcohol Functionality

The ester functional group in this compound can be reduced to a primary alcohol, yielding (cyclohept-1-en-1-yl)methanol. This transformation is a fundamental step for accessing other functional groups. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for the reduction of esters. libretexts.orgchemguide.co.uk Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters but is effective for aldehydes and ketones. libretexts.org

The reduction with LiAlH₄ is usually carried out in a dry ether solvent, like diethyl ether or THF, due to the reagent's violent reaction with water. chemguide.co.uk The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy group and a second hydride attack on the intermediate aldehyde, which is rapidly reduced to the primary alcohol. chemistrysteps.com The final product is obtained after a careful workup with a dilute acid to neutralize the reaction mixture and protonate the resulting alkoxide. libretexts.orgchemguide.co.uk

Table 2: Reagents for Ester Reduction

| Reagent | Substrates Reduced | Typical Solvents | Workup | Notes | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic acids, Esters, Aldehydes, Ketones | Diethyl ether, THF | Acidic (e.g., dilute H₂SO₄) | Very reactive, reacts violently with water. Reduces a wide range of carbonyl compounds. | libretexts.orgchemguide.co.ukchemistrysteps.com |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol, Ethanol | Not always necessary | Milder reducing agent, does not typically reduce esters or carboxylic acids. | libretexts.org |

This table provides general information on reducing agents and their typical applications.

Oxidation of Alcohol Intermediates to Ketone Functionality

If the derivatization sequence involves the formation of a secondary alcohol on the cycloheptene ring, this alcohol can be oxidized to the corresponding ketone. A variety of reagents are available for the oxidation of secondary alcohols to ketones. organic-chemistry.org The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Commonly used oxidizing agents include chromium-based reagents like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC). Swern oxidation, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is another mild and effective method. More modern and environmentally friendly methods often employ catalytic systems, such as those based on nitroxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric oxidant. organic-chemistry.org

Table 3: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

| Reagent/Method | Description | Advantages | Disadvantages | Reference |

| Pyridinium Chlorochromate (PCC) | A complex of chromium trioxide with pyridine and HCl. | Mild, often stops at the aldehyde for primary alcohols. | Chromium-based reagents are toxic and generate hazardous waste. | organic-chemistry.org |

| Swern Oxidation | Uses DMSO, oxalyl chloride, and a hindered base (e.g., triethylamine). | Mild conditions, high yields, avoids heavy metals. | Requires low temperatures, can produce unpleasant odors. | organic-chemistry.org |

| TEMPO-mediated oxidation | Uses a catalytic amount of TEMPO with a co-oxidant (e.g., bleach). | Catalytic, environmentally benign, high selectivity. | Can be more expensive, optimization may be required. | organic-chemistry.org |

This table summarizes common oxidation methods and their general characteristics.

Protective Group Strategies for Functional Groups

In multi-step syntheses involving molecules with multiple reactive sites, the use of protecting groups is often essential to ensure chemoselectivity. wikipedia.org A protecting group temporarily masks a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. researchgate.net An ideal protecting group should be easy to introduce, stable to the reaction conditions of subsequent steps, and easy to remove selectively under mild conditions. uchicago.edu

For derivatives of this compound, various functional groups might require protection. For example, if a hydroxyl group is present, it could be protected as a silyl ether (e.g., TBDMS, TIPS), which is stable to many reaction conditions but can be removed with a fluoride source like TBAF. libretexts.org If a ketone is present, it could be protected as an acetal or ketal, which is stable to basic and nucleophilic reagents but can be removed with aqueous acid. libretexts.org

The concept of orthogonal protection is particularly powerful, where multiple different protecting groups are used, each of which can be removed under a specific set of conditions without affecting the others. researchgate.netuchicago.edu This allows for the sequential unmasking and reaction of different functional groups within the same molecule.

Stereoselective and Enantioselective Synthesis Approaches

The development of methods for the stereoselective and enantioselective synthesis of cycloheptene derivatives is a significant challenge in organic synthesis, driven by the importance of chiral molecules in various fields. These approaches aim to control the three-dimensional arrangement of atoms, leading to the formation of a single stereoisomer.

Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents. For instance, asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a large amount of an enantioenriched product, is a highly efficient approach. nih.gov An example in a related area is the enantioselective photochemical generation of a twisted cycloheptenone isomer, where a chiral phosphoric acid with a sensitizing group can induce enantioselectivity in a photoisomerization step. nih.gov

Another strategy involves diastereoselective reactions, where a pre-existing chiral center in the molecule influences the stereochemical outcome of a subsequent reaction. For example, the diastereoselective alkylation of a cyclic carboxylic acid derivative has been shown to proceed with high stereoselectivity, controlled by the existing stereochemistry of the starting material. rsc.org The construction of cyclic systems with multiple stereocenters often relies on domino or cascade reactions, where a series of bond-forming events occur in a single operation, with stereocontrol exerted at each step. nih.gov

Chemical Reactivity and Mechanistic Investigations of Methyl Cyclohept 1 Ene 1 Carboxylate

Reactivity of the Ester Functional Group

The ester functional group in methyl cyclohept-1-ene-1-carboxylate is a key site for chemical transformations, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

Hydrolysis and Transesterification Mechanisms

Hydrolysis of this compound to cyclohept-1-ene-1-carboxylic acid can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid and regenerate the acid catalyst. This reaction is reversible and is typically driven to completion by using a large excess of water. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the methoxide (B1231860) ion then occurs, which subsequently deprotonates the newly formed carboxylic acid. This final acid-base step is irreversible and drives the reaction to completion, forming a carboxylate salt which must be acidified in a separate step to yield the final carboxylic acid product. youtube.com

Transesterification is the process of exchanging the methyl group of the ester with a different alkyl group from an alcohol. Similar to hydrolysis, this reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification : The mechanism mirrors that of acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is an equilibrium process, and to favor the formation of the desired ester, the reactant alcohol is often used as the solvent.

Base-Catalyzed Transesterification : A strong base is used to deprotonate the incoming alcohol, generating a nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate and subsequent elimination of the methoxide ion to form the new ester.

Table 1: Representative Conditions for Ester Hydrolysis

| Reaction | Reagents and Conditions | Product | Notes |

| Acid-Catalyzed Hydrolysis | Dilute H2SO4 or HCl, H2O, heat (reflux) | Cyclohept-1-ene-1-carboxylic acid | Reversible reaction; driven by excess water. |

| Base-Catalyzed Hydrolysis | NaOH or KOH, H2O/alcohol mixture, heat | Sodium cyclohept-1-ene-1-carboxylate | Irreversible; requires subsequent acidification to obtain the carboxylic acid. |

Reduction Pathways and Products

The ester group of this compound can be reduced to the corresponding primary alcohol, (cyclohept-1-en-1-yl)methanol. The choice of reducing agent is crucial to control the outcome of the reaction, especially given the presence of the reducible carbon-carbon double bond.

Lithium Aluminum Hydride (LiAlH4) : This is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide group to form an aldehyde. The aldehyde is then immediately reduced by another equivalent of LiAlH4 to the primary alcohol. Due to the high reactivity of LiAlH4, it is possible for the α,β-unsaturated double bond to also be reduced, although typically, reduction of the ester is faster.

Diisobutylaluminum Hydride (DIBAL-H) : DIBAL-H is a more sterically hindered and less reactive reducing agent than LiAlH4. It is often used for the partial reduction of esters to aldehydes at low temperatures. By using one equivalent of DIBAL-H at low temperatures (e.g., -78 °C), the reaction can be stopped at the aldehyde stage after the collapse of the initial tetrahedral intermediate. If the reaction is allowed to warm or if excess DIBAL-H is used, further reduction to the alcohol can occur. masterorganicchemistry.comyoutube.com

Table 2: Reduction of α,β-Unsaturated Esters

| Reagent | Typical Conditions | Primary Product | Notes |

| LiAlH4 | 1. Diethyl ether or THF2. H3O+ workup | (Cyclohept-1-en-1-yl)methanol | Powerful reducing agent; may also reduce the C=C bond under certain conditions. |

| DIBAL-H | 1. Toluene or CH2Cl2, -78 °C2. H2O workup | Cyclohept-1-ene-1-carbaldehyde | Allows for the isolation of the aldehyde at low temperatures with stoichiometric control. |

Reactivity of the Cycloheptene (B1346976) Double Bond

The carbon-carbon double bond in the cycloheptene ring is electron-rich and serves as a site for various addition reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent carboxylate group.

Electrophilic Addition Reactions

The double bond of this compound can react with electrophiles. The regioselectivity of these additions is dictated by the electronic effects of the ester group and the stability of any charged intermediates.

Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) proceeds via an electrophilic addition mechanism. The initial step is the protonation of the double bond to form a carbocation intermediate. The electron-withdrawing ester group will destabilize a positive charge on the α-carbon, so the proton will add to this carbon, placing the carbocation at the β-position. The halide ion then attacks the carbocation to give the final product.

Halogenation : The addition of halogens, such as bromine (Br2), typically proceeds through a cyclic halonium ion intermediate. The nucleophilic double bond attacks the bromine molecule, displacing a bromide ion and forming a bridged bromonium ion. The bromide ion then attacks one of the carbons of the bromonium ion from the anti-face, leading to a trans-dihalogenated product.

Epoxidation : Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. The reaction is a concerted process where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. Due to the electron-withdrawing nature of the ester group, the double bond is less nucleophilic than an unsubstituted alkene, which may require more forcing conditions for epoxidation. masterorganicchemistry.comleah4sci.com

Hydroboration-Oxidation : This two-step reaction sequence can be used to form an alcohol with anti-Markovnikov regioselectivity. In the first step, borane (B79455) (BH3) adds across the double bond, with the boron atom adding to the less sterically hindered and more electron-rich carbon. Due to the ester group, the boron will add to the β-carbon, and the hydrogen will add to the α-carbon. In the second step, oxidation with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group. wikipedia.orgmasterorganicchemistry.com

Table 3: Electrophilic Addition to Cycloalkenes

| Reaction | Reagents | Expected Product | Stereochemistry |

| Bromination | Br2 in CCl4 | Methyl 1,2-dibromocycloheptane-1-carboxylate | Anti-addition |

| Epoxidation | m-CPBA | Methyl 1,2-epoxycycloheptane-1-carboxylate | Syn-addition |

| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | Methyl 2-hydroxycycloheptane-1-carboxylate | Syn-addition |

Cycloaddition Reactions (e.g., [7+1] Annulations with Cycloheptenones)

The double bond of this compound can participate in cycloaddition reactions, acting as a 2π-electron component.

Diels-Alder Reaction ([4+2] Cycloaddition) : While cycloheptene itself is not a diene, it can act as a dienophile in Diels-Alder reactions. The presence of the electron-withdrawing ester group activates the double bond for reaction with electron-rich dienes. For example, reaction with a diene like 1,3-butadiene (B125203) would yield a bicyclic adduct. The reaction is concerted and stereospecific, with the stereochemistry of the dienophile being retained in the product. wikipedia.orgyoutube.com

[2+2] Cycloaddition : Photochemical [2+2] cycloadditions are a common method for the synthesis of four-membered rings. Upon irradiation with UV light, the alkene can be excited to a higher energy state, which can then react with another ground-state alkene in a stepwise or concerted manner to form a cyclobutane (B1203170) ring. Intramolecular [2+2] cycloadditions are also possible if another double bond is present in the molecule. researchgate.net

The reference to [7+1] annulations with cycloheptenones in the prompt may be a less common reaction type for a simple cycloheptene derivative. Cycloaddition reactions are typically classified by the number of π-electrons involved from each component (e.g., [4+2], [2+2]).

Table 4: Cycloaddition Reactions of Alkenes

| Reaction Type | Reactant Partner | Expected Product Structure | Conditions |

| Diels-Alder [4+2] | 1,3-Butadiene | Bicyclo[4.3.1]decene derivative | Thermal |

| Photochemical [2+2] | Ethene | Bicyclo[5.2.0]nonane derivative | UV irradiation |

Hydrogenation and Dehydrogenation Dynamics

Hydrogenation : The carbon-carbon double bond can be readily reduced to a single bond through catalytic hydrogenation. This is typically achieved by treating the compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. The reaction generally proceeds with syn-addition of two hydrogen atoms across the double bond from the less sterically hindered face of the molecule, leading to the formation of methyl cycloheptanecarboxylate. mdpi.comyoutube.com

Dehydrogenation : The reverse reaction, dehydrogenation, involves the removal of hydrogen to form a more unsaturated system. This typically requires high temperatures and a dehydrogenation catalyst. For methyl cycloheptanecarboxylate, dehydrogenation could potentially re-form the double bond or, under more forcing conditions, lead to aromatization if a stable aromatic ring can be formed, although this is not straightforward for a seven-membered ring system.

Table 5: Hydrogenation of Cycloalkenes

| Catalyst | Typical Conditions | Product | Notes |

| Pd/C (10%) | H2 (1 atm), Ethanol, Room Temperature | Methyl cycloheptanecarboxylate | Common and effective catalyst for C=C bond reduction. |

| PtO2 (Adam's catalyst) | H2 (1-3 atm), Acetic Acid, Room Temperature | Methyl cycloheptanecarboxylate | Highly active catalyst. |

| Raney Ni | H2 (high pressure), Ethanol, Elevated Temperature | Methyl cycloheptanecarboxylate | Often used in industrial applications. |

Oxidative Transformations and Ring Cleavage Mechanisms (e.g., using Dess-Martin Periodinane)

Oxidative transformations of this compound can lead to a variety of products, depending on the reagents and conditions employed. While the direct oxidation of the alkene is a primary consideration, the potential for oxidative cleavage of the seven-membered ring presents a significant synthetic route to linear difunctional molecules.

One common method for oxidative cleavage of alkenes is ozonolysis. wikipedia.orglibretexts.org In this reaction, ozone (O₃) reacts with the double bond to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (trioxolane). wikipedia.orgmsu.edu Subsequent workup of the ozonide determines the final products. A reductive workup, typically using dimethyl sulfide (B99878) (DMS) or zinc, would cleave the ozonide to yield a keto-aldehyde. In the case of this compound, this would result in the formation of methyl 7-oxoheptanoate. An oxidative workup, using hydrogen peroxide, would oxidize the initially formed aldehyde to a carboxylic acid, yielding 6-(methoxycarbonyl)heptanoic acid.

The mechanism of ozonolysis, first proposed by Rudolf Criegee, involves a 1,3-dipolar cycloaddition of ozone to the alkene, followed by a retro-1,3-dipolar cycloaddition to give a carbonyl oxide and a carbonyl compound. These two fragments then recombine in a different orientation to form the secondary ozonide. wikipedia.org

While Dess-Martin Periodinane (DMP) is primarily known for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, its utility in direct oxidative cleavage of alkenes is less common. chemistrysteps.comwikipedia.orgorganic-chemistry.org DMP is a hypervalent iodine reagent that offers the advantages of mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and tolerance of sensitive functional groups. wikipedia.orgpitt.edu The standard mechanism for alcohol oxidation involves ligand exchange at the iodine center, followed by deprotonation at the alpha-carbon to form the carbonyl compound. chemistrysteps.com Although not a typical application, strong oxidants can cleave double bonds, often via dihydroxylation followed by glycol cleavage. While DMP is not the reagent of choice for this transformation, other strong oxidizing agents like potassium permanganate (B83412) under warm or acidic conditions can achieve this, typically leading to ketones or carboxylic acids. libretexts.org

| Oxidative Reagent | Workup Condition | Expected Ring Cleavage Product |

|---|---|---|

| Ozone (O₃) | Reductive (e.g., DMS, Zn/H₂O) | Methyl 7-oxoheptanoate |

| Ozone (O₃) | Oxidative (e.g., H₂O₂) | 6-(methoxycarbonyl)heptanoic acid |

| Potassium Permanganate (KMnO₄) | Warm, acidic, or basic | 6-(methoxycarbonyl)heptanoic acid |

Enolate Chemistry and Alpha-Substitution Reactions (e.g., with LDA)

The ester functionality in this compound allows for the application of enolate chemistry to introduce substituents at the alpha-position (the carbon adjacent to the ester carbonyl). The formation of an enolate involves the deprotonation of an α-hydrogen by a strong base. mnstate.edu Due to the relatively low acidity of α-hydrogens in esters (pKa ≈ 25), a very strong, non-nucleophilic base is required for complete and irreversible enolate formation. libretexts.orglibretexts.org

Lithium diisopropylamide (LDA) is an ideal base for this purpose. libretexts.orglibretexts.orgyoutube.com It is a strong, sterically hindered base that rapidly and quantitatively converts the ester to its lithium enolate at low temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.comyoutube.com The steric bulk of LDA minimizes nucleophilic attack at the ester carbonyl. mnstate.edu

Once formed, the enolate is a potent carbon nucleophile that can react with a variety of electrophiles in Sₙ2-type reactions. libretexts.orgpressbooks.pub A particularly useful transformation is the alkylation of the enolate with an alkyl halide. youtube.compressbooks.pub This reaction forms a new carbon-carbon bond at the α-position. For the reaction to be efficient, primary or methyl halides are typically used, as secondary and tertiary halides are more prone to undergoing elimination reactions. libretexts.orgpressbooks.pub

The general mechanism for the LDA-mediated α-alkylation of this compound is as follows:

Enolate Formation: LDA deprotonates the α-carbon, forming the lithium enolate. This is a rapid and essentially irreversible step.

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide), displacing the halide leaving group in an Sₙ2 reaction.

This two-step sequence allows for the synthesis of a range of α-substituted cycloheptene derivatives. For example, reaction of the enolate with methyl iodide would yield methyl 2-methylcyclohept-1-ene-1-carboxylate.

| Step | Reagents and Conditions | Intermediate/Product | Key Features |

|---|---|---|---|

| 1. Enolate Formation | LDA, THF, -78 °C | Lithium enolate of this compound | Quantitative, irreversible deprotonation. libretexts.orglibretexts.org |

| 2. Alpha-Alkylation | Alkyl halide (e.g., CH₃I) | α-alkylated this compound | Sₙ2 mechanism; best with primary or methyl halides. libretexts.orgpressbooks.pub |

Rearrangement Pathways and Intramolecular Cyclizations

The cycloheptene ring system can undergo various rearrangement reactions, often driven by the release of ring strain or the formation of more stable electronic configurations. Photochemical irradiation of cycloheptene, for example, is known to induce rearrangement, yielding products like methylenecyclohexane (B74748) and bicyclo[4.1.0]heptane. rsc.org This suggests that the seven-membered ring in this compound could be susceptible to similar skeletal reorganizations under photochemical conditions.

Acid-catalyzed isomerizations are also plausible pathways. For instance, treatment with a strong acid could protonate the double bond, leading to a carbocation intermediate. This carbocation could then undergo hydride or alkyl shifts to form a more stable carbocation, potentially leading to ring contraction (forming a substituted cyclohexane) or expansion, although the latter is less common for a seven-membered ring. youtube.com Studies on related cycloheptatriene (B165957) derivatives have shown that acid catalysis can induce isomerization of the seven-membered ring. rsc.org

Intramolecular cyclizations represent another important class of reactions. If the ester were hydrolyzed to the corresponding carboxylic acid, subsequent activation could lead to intramolecular acylation of the double bond, although this is generally challenging. More feasible intramolecular cyclizations could occur if a suitable functional group were introduced elsewhere on the ring. For example, an appropriately positioned nucleophile could add to the electron-deficient double bond (a conjugate addition) or a side chain could be involved in a radical cyclization to form a bicyclic system. researchgate.net The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a β-keto ester, which could be a potential pathway if a second ester group were present on a side chain of appropriate length. youtube.com

Catalytic Transformations Involving this compound

Palladium catalysis offers a powerful toolkit for the functionalization of alkenes. rsc.org While direct examples involving this compound are not prevalent in the literature, analogous palladium-catalyzed difunctionalization reactions can be envisioned. These reactions typically involve the simultaneous formation of two new bonds across the double bond.

A plausible transformation is the palladium-catalyzed carboxylation, where a carbon-carbon and a carbon-oxygen bond are formed. encyclopedia.pubmdpi.com For example, in the presence of a Pd(0) catalyst, the alkene could coordinate to the metal center. Subsequent reaction with an aryl or vinyl halide (oxidative addition), followed by migratory insertion of the alkene and reaction with carbon monoxide and a nucleophile (like methanol), could lead to a difunctionalized product. Such carbonylative difunctionalization reactions are known to produce synthetically useful 1,5-dicarbonyl compounds from unsaturated ketones.

Another potential pathway is an intramolecular carbothiolation, where a palladium-NHC catalyst enables the activation of a C-S bond and its subsequent addition across the alkene. ethz.ch If a tethered aryl thioether were present on the cycloheptene ring, this could provide a route to sulfur-containing bicyclic compounds. The general mechanism for many palladium-catalyzed alkene difunctionalizations involves a Pd(0)/Pd(II) catalytic cycle, including steps of oxidative addition, carbopalladation, and reductive elimination.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that is widely used as a catalyst in organic synthesis. tandfonline.comresearchgate.net Its primary role is often to facilitate elimination reactions to form double bonds or to act as a base in condensation reactions. tandfonline.com

In the context of this compound, DBU could catalyze several transformations. As an α,β-unsaturated ester, the substrate is susceptible to conjugate addition (Michael addition). DBU can act as a catalyst to deprotonate a soft nucleophile (a Michael donor), which then adds to the β-position of the cycloheptene ring.

DBU is also known to promote cascade reactions. For instance, it has been used to catalyze aldol/Michael cascade reactions between α,β-unsaturated ketones and ketoamides to construct bicyclic lactams. nih.gov A similar strategy could potentially be employed with this compound and a suitable reaction partner. Furthermore, DBU is an effective catalyst for Horner-Wadsworth-Emmons reactions, which are used to synthesize α,β-unsaturated esters. tandfonline.com While the substrate is already an α,β-unsaturated ester, DBU's ability to promote reactions involving this functional group is well-established. organic-chemistry.org

This compound is susceptible to both acid- and base-catalyzed reactions, primarily involving the ester group and the double bond.

Acid Catalysis: Under acidic conditions (e.g., aqueous HCl or H₂SO₄), the ester can undergo hydrolysis to yield cyclohept-1-ene-1-carboxylic acid and methanol. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of methanol. Additionally, strong acids can catalyze the isomerization of the double bond within the seven-membered ring, potentially leading to a mixture of cycloheptene regioisomers through carbocation intermediates. rsc.org

Base Catalysis: Base-catalyzed hydrolysis (saponification), typically using aqueous sodium hydroxide or potassium hydroxide, is another fundamental reaction of the ester group. This is an irreversible process that yields the carboxylate salt of cyclohept-1-ene-1-carboxylic acid and methanol. The mechanism proceeds via nucleophilic acyl substitution, with the hydroxide ion attacking the carbonyl carbon.

Furthermore, strong bases can catalyze the isomerization of the double bond. If deprotonation occurs at the allylic position (the carbon adjacent to the double bond), the resulting carbanion can be protonated at a different position, leading to migration of the double bond.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Through the analysis of one-dimensional and two-dimensional NMR spectra, it is possible to map out the carbon skeleton and the relative positions of protons, providing a detailed picture of the molecule's architecture.

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), offer fundamental information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For methyl cyclohept-1-ene-1-carboxylate, the olefinic proton at the C2 position is expected to appear as a downfield signal due to the deshielding effect of the double bond and the adjacent carboxylate group. The protons of the methyl ester group would present as a sharp singlet. The remaining methylene (B1212753) protons of the cycloheptene (B1346976) ring would exhibit complex multiplets in the upfield region of the spectrum.

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The DEPT experiment further distinguishes between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. In this compound, the carbonyl carbon of the ester and the two sp² hybridized carbons of the double bond are expected to be the most downfield signals. The methyl carbon of the ester group will appear at a characteristic chemical shift, and the sp³ hybridized methylene carbons of the seven-membered ring will be observed in the upfield region.

Data for the analogous compound, methyl cyclohex-1-ene-1-carboxylate, is presented below to illustrate expected chemical shifts.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT |

| C=O | - | ~168 | C |

| C1 | - | ~130 | C |

| C2 | ~6.9 (t) | ~140 | CH |

| CH₂ (ring) | 1.5-2.4 (m) | 21-30 | CH₂ |

| O-CH₃ | ~3.7 (s) | ~51 | CH₃ |

Note: The data presented is for the analogous compound methyl cyclohex-1-ene-1-carboxylate and serves as an estimation. Actual chemical shifts for this compound may vary. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.

Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms and deducing the stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the olefinic proton and the adjacent methylene protons, as well as between the protons of the adjacent methylene groups within the cycloheptene ring, helping to trace the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for definitively assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (like the C1 and carbonyl carbons) and for connecting different spin systems. For instance, a correlation between the methyl protons of the ester group and the carbonyl carbon would confirm the ester functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For a cyclic system like cycloheptene, NOESY can help determine the relative orientation of substituents and the conformation of the ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry can measure the mass of a molecule with very high accuracy. This allows for the determination of the exact molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₁₄O₂), HRMS would provide a precise mass measurement that corresponds to this specific combination of carbon, hydrogen, and oxygen atoms.

Electrospray Ionization is a soft ionization technique that is particularly useful for analyzing polar and large molecules. While this compound is a relatively small and non-polar molecule, ESI-MS can still be employed, often by forming adducts with ions like sodium ([M+Na]⁺) or protons ([M+H]⁺). The resulting mass spectrum would show a prominent peak corresponding to the mass of the intact molecule plus the adduct ion. Further fragmentation of this parent ion (MS/MS) can provide information about the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

A strong absorption band is anticipated in the region of 1700-1725 cm⁻¹, which is characteristic of the C=O stretching vibration of an α,β-unsaturated ester. Another significant band would be observed around 1640-1680 cm⁻¹ due to the C=C stretching vibration of the alkene. The C-O stretching vibrations of the ester group would likely appear in the 1000-1300 cm⁻¹ region. Additionally, C-H stretching vibrations for the sp² and sp³ hybridized carbons would be observed just above and below 3000 cm⁻¹, respectively.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (α,β-unsaturated ester) | Stretch | 1700 - 1725 |

| C=C (alkene) | Stretch | 1640 - 1680 |

| C-O (ester) | Stretch | 1000 - 1300 |

| C-H (sp²) | Stretch | 3000 - 3100 |

| C-H (sp³) | Stretch | 2850 - 3000 |

X-ray Crystallography for Precise Molecular Geometry and Absolute Configuration

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional structure of a molecule. nih.govspringernature.com This technique provides an unambiguous determination of bond lengths, bond angles, and the absolute spatial arrangement of atoms, leading to the assignment of the absolute configuration. researchgate.net

The process requires growing a high-quality single crystal of the compound. When exposed to an X-ray beam, the crystal diffracts the X-rays in a unique pattern, which is dependent on the arrangement of atoms within the crystal lattice. Analysis of this diffraction pattern allows for the construction of a detailed electron density map, from which the precise position of each atom can be determined. nih.gov

For chiral molecules, the determination of absolute configuration is made possible by the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.ukresearchgate.net When the X-ray wavelength is near the absorption edge of an atom in the crystal, it creates small but measurable differences in the intensities of Friedel pairs (reflections that are mirror images of each other). ed.ac.uk By analyzing these differences, crystallographers can determine the absolute structure of the molecule in the crystal, often quantified by the Flack parameter. A Flack parameter close to zero for a given enantiomeric model confirms that the assigned absolute configuration is correct. nih.gov

Although no specific crystallographic data for this compound is publicly available, a hypothetical analysis would yield precise data on its molecular geometry.

Hypothetical Crystallographic Data for (S)-methyl cyclohept-1-ene-1-carboxylate

This table presents representative data that would be obtained from a single-crystal X-ray diffraction analysis. The values are illustrative.

| Parameter | Value |

| Chemical Formula | C₉H₁₄O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.58 |

| b (Å) | 10.21 |

| c (Å) | 12.45 |

| Volume (ų) | 962.3 |

| Z (Molecules per cell) | 4 |

| Flack Parameter | 0.05(3) |

| Selected Bond Lengths (Å) | |

| C=C | 1.34 |

| C-COOCH₃ | 1.48 |

| C=O | 1.21 |

| Selected Bond Angles (°) | |

| C-C=C | 123.5 |

| O=C-O | 125.0 |

Chiral Analytical Methods

When crystallization for XRD is not feasible, or for analysis in the solution state, chiroptical spectroscopic and chromatographic methods are employed. These techniques are essential for distinguishing between enantiomers and assigning absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating the enantiomers of a chiral compound. americanpharmaceuticalreview.comresearchgate.net The separation is achieved by using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers. slideshare.netphenomenex.com These transient diastereomeric complexes have different energies, leading to different retention times on the chromatographic column and allowing for their separation and quantification. researchgate.net A variety of CSPs are available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being widely applicable. americanpharmaceuticalreview.com The choice of mobile phase (normal or reversed-phase) is critical for achieving optimal separation. phenomenex.comsigmaaldrich.com

For this compound, a chiral HPLC method would be developed to resolve the (R)- and (S)-enantiomers. The resulting chromatogram would show two distinct peaks, and the area under each peak would correspond to the amount of each enantiomer present, allowing for the determination of enantiomeric excess (ee).

Hypothetical Chiral HPLC Separation Data

This table illustrates typical results from the chiral HPLC analysis of a racemic mixture of this compound.

| Parameter | Value |

| Column | Polysaccharide-based Chiral Stationary Phase |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate (mL/min) | 1.0 |

| Detection (nm) | 220 |

| Retention Times (min) | |

| (R)-enantiomer | 8.5 |

| (S)-enantiomer | 10.2 |

| Resolution (Rs) | 2.1 |

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. americanlaboratory.comnih.gov A VCD spectrum provides information about the stereochemistry of a molecule in solution. The spectrum consists of positive and negative bands corresponding to the vibrational modes of the molecule. nih.gov

The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretically predicted spectrum. americanlaboratory.comscilit.com This is achieved through quantum mechanical calculations, typically using Density Functional Theory (DFT), for one of the enantiomers. nih.gov If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum, the absolute configuration of the sample is that of the enantiomer used in the calculation. americanlaboratory.comresearchgate.net If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration. VCD is particularly powerful as it does not require the presence of a chromophore and can be applied to a wide range of chiral molecules. cam.ac.uk

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is the chiroptical counterpart to UV-Visible absorption spectroscopy. psu.eduencyclopedia.pub It measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. numberanalytics.com This phenomenon is observed for chiral molecules containing a chromophore—a light-absorbing functional group. psu.edu The ester group and the carbon-carbon double bond in this compound can act as chromophores.

Computational Chemistry and Theoretical Modeling of Methyl Cyclohept 1 Ene 1 Carboxylate

Conformational Analysis and Dynamics of the Seven-Membered Ring System

The seven-membered ring of methyl cyclohept-1-ene-1-carboxylate presents a complex and dynamic system. Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) and its derivatives can adopt a variety of flexible conformations, often with low energy barriers between them. Computational analysis is therefore essential to understand the shape, stability, and dynamics of this ring system.

The non-planar geometry of an N-membered ring can be quantitatively described by a set of N-3 puckering coordinates. nih.gov For a seven-membered ring, this results in four puckering parameters that define its conformation in a four-dimensional space. smu.edu These are often expressed using the Cremer-Pople coordinate system, which for a seven-membered ring involves two puckering amplitudes (q₂, q₃) and two phase angles (φ₂, φ₃). smu.eduacs.org These coordinates span two distinct pseudorotational subspaces, {q₂, φ₂} and {q₃, φ₃}. smu.edu

Pseudorotation is a conformational rearrangement where the ring interconverts between various forms without passing through a high-energy planar intermediate. unipd.it For the parent cycloheptane, these pathways can be visualized as occurring on the surface of a torus, connecting various chair and boat forms. researchgate.net The most stable conformations for cycloheptane are typically twist-chairs. researchgate.netresearchgate.net However, for this compound, the presence of the endocyclic double bond significantly constrains these pathways. The sp² hybridization of two carbon atoms flattens a portion of the ring, restricting the possible puckering and altering the pseudorotation itinerary compared to the saturated analogue.

The conformational behavior of a molecule is governed by its potential energy surface, often referred to as the energy landscape. acs.org This landscape features energy minima, corresponding to stable or metastable conformers, and saddle points, which are the transition states connecting them. For seven-membered rings, the energy landscape can be complex, with multiple low-energy conformers separated by small activation barriers.

While the twist-chair is the global minimum for cycloheptane, the introduction of an sp² center in cycloheptene (B1346976) favors a chair conformation as the most stable form. researchgate.net Computational studies on cycloheptene have identified the chair as the global minimum, with other conformations like the boat being energetically less favorable. researchgate.net The energy difference and the barriers to interconversion define the conformational equilibria at a given temperature. Theoretical calculations are crucial for quantifying these energy differences and predicting the population of each conformer in a dynamic equilibrium.

| Conformer | Relative Energy (kcal/mol) | Method/Basis Set | Reference Molecule |

| Chair | 0.0 | B3LYP/6-311+G(d,p) | Cycloheptene |

| Boat | Higher Energy | Electron Diffraction | Cycloheptene |

| Twist-Chair | 0.0 | B3LYP/cc-pVDZ | Cycloheptane |

| Chair | 1.4 | B3LYP/cc-pVDZ | Cycloheptane |

| Boat | 2.1 | B3LYP/cc-pVDZ | Cycloheptane |

This table presents calculated relative energies for conformers of cycloheptene and cycloheptane, which serve as parent structures for understanding this compound. The exact energies for the title compound would be further influenced by the ester group.

The conformational preferences of this compound are dictated by the interplay between the inherent flexibility of the seven-membered ring and the constraints imposed by its functional groups.

Endocyclic Double Bond : The C1=C7 double bond introduces significant torsional strain and restricts the ring's flexibility. The atoms involved in the double bond and their immediate neighbors (C2 and C6) are forced into a nearly planar arrangement. This constraint eliminates many of the conformations available to cycloheptane and is the primary reason the chair conformation is stabilized in cycloheptene. researchgate.net

Methyl Carboxylate Group : The methyl carboxylate (-COOCH₃) group at the C1 position further influences the conformational equilibrium. Substituents on cyclic systems generally prefer to occupy equatorial or pseudo-equatorial positions to minimize steric hindrance with the rest of the ring atoms. mdpi.com In the chair conformation of a cycloheptene ring, the substituents on the sp² carbons are already in the plane of the double bond, but the orientation of the ester's carbonyl and methyl groups will be optimized to reduce steric clash and electronic repulsion with adjacent atoms. The planarity of the ester group itself, due to resonance, can also affect local torsional angles. imperial.ac.uk The precise energetic cost of different orientations determines the final conformational preference.

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations provide indispensable tools for investigating the molecular properties of compounds like this compound, offering insights that are difficult to obtain experimentally.

Density Functional Theory (DFT) has become a primary computational method in organic chemistry due to its favorable balance of accuracy and computational cost. nih.govmdpi.com Functionals such as B3LYP, combined with Pople-style basis sets like 6-311+G(d,p), are commonly used to investigate the properties of medium-sized rings. researchgate.netresearchgate.net

For this compound, DFT calculations can be used to:

Optimize Geometries : Determine the precise bond lengths, bond angles, and dihedral angles of the lowest energy conformers (ground states).

Calculate Energies : Predict the relative stabilities of different conformers and the energy barriers for their interconversion by locating the transition state structures on the potential energy surface. For the parent cis-cycloheptene, the free energy of activation (ΔG‡) for the inversion of the most stable chair conformation has been calculated to be 5.0 kcal/mol. researchgate.net

Analyze Electronic Structure : Compute properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity.

| Transition | ΔG‡ (kcal/mol) | Method | Molecule | Reference |

| Chair Inversion | 5.0 | B3LYP/6-311+G(d,p) | cis-Cycloheptene | researchgate.net |

| Chair Inversion | 5.0 | CCSD(T)/6-311+G(d,p) | cis-Cycloheptene | researchgate.net |

| Twist-Chair to Boat | ~8.0 | CCSD/cc-pVDZ | Cycloheptane | researchgate.net |

This table shows calculated activation energies for conformational transitions in parent ring systems, illustrating the types of energetic data obtained from DFT and other high-level methods.

While DFT is highly effective, ab initio (from first principles) methods offer a pathway to even higher accuracy, albeit at a greater computational expense. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered benchmarks for chemical accuracy. researchgate.net

These high-level methods are particularly valuable for:

Benchmarking DFT Results : The energies of different conformers and the heights of transition barriers are often sensitive to the chosen DFT functional. Ab initio calculations can be used to validate or refine the results obtained from more economical DFT methods. researchgate.net For instance, studies on cycloheptene have shown that results from the B3LYP functional are in good agreement with those from the more rigorous CCSD(T) method for calculating the chair inversion barrier. researchgate.net

Investigating Complex Electronic Effects : For systems where electron correlation effects are particularly important, ab initio methods provide a more reliable description than standard DFT functionals.

The application of these methods to this compound would provide a highly accurate picture of its conformational energy landscape and electronic properties, serving as a theoretical gold standard for this flexible and functionally important seven-membered ring system.

Basis Set and Functional Selection in Theoretical Calculations

The accuracy of theoretical calculations, particularly those employing Density Functional Theory (DFT), is fundamentally dependent on the judicious selection of the functional and the basis set. For an organic molecule like this compound, which contains a flexible seven-membered ring and an electron-withdrawing carboxylate group, this choice is critical for obtaining reliable geometric, energetic, and electronic properties.

Functionals are approximations used to describe the exchange-correlation energy, a key component of the total electronic energy. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are commonly employed for their balance of accuracy and computational efficiency. The B3LYP functional is a widely used example, though modern, range-separated hybrid functionals like ωB97X-D are often preferred as they better account for long-range interactions, including dispersion forces. chemrxiv.orgnih.gov

Basis sets are sets of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(2d,p), are frequently used. nih.gov The inclusion of polarization functions (e.g., d, p) allows for more flexibility in describing the anisotropic charge distribution around atoms, while diffuse functions (+) are important for accurately modeling systems with lone pairs or anions. For higher accuracy, correlation-consistent basis sets developed by Dunning, such as cc-pVDZ or aug-cc-pVTZ, may be utilized, albeit at a greater computational cost. The selection is often a compromise between desired accuracy and available computational resources. nih.gov

| Methodology | Common Selections for Similar Molecules | Rationale |

|---|---|---|

| Functional | B3LYP, PBE0, M06-2X, ωB97X-D | Balances accuracy for thermochemistry and geometry with computational cost. ωB97X-D is particularly effective for systems where non-covalent interactions are important. |

| Basis Set | 6-31G(d), 6-311+G(d,p), def2-TZVP | Provides a good description of molecular geometries and electronic properties. Larger basis sets with polarization and diffuse functions improve accuracy for energy calculations and spectroscopic predictions. |

Spectroscopic Property Prediction (e.g., Computational ¹³C NMR Spectra)

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which aids in the structural elucidation of molecules. The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹³C NMR, is a common application. researchgate.net The standard approach involves the Gauge-Independent Atomic Orbital (GIAO) method, which calculates the isotropic magnetic shielding constants for each nucleus in the molecule. researchgate.net

The process typically begins with a geometry optimization of the this compound molecule at a suitable level of theory (e.g., B3LYP/6-31G(d)). This is followed by a single-point energy calculation using a larger basis set (e.g., mPW1PW91/6-311+G(2d,p)) to compute the NMR shielding tensors. nih.govresearchgate.net The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net These predicted spectra can be directly compared with experimental data to confirm the molecular structure or assign specific resonances. nih.gov

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) - Hypothetical | Notes |

|---|---|---|

| Carbonyl (C=O) | 165-175 | Ester carbonyl carbon, typically deshielded. |

| C1 (Alkene, C-COOCH₃) | 130-140 | Quaternary vinylic carbon attached to the ester group. |

| C2 (Alkene, C-H) | 125-135 | Vinylic carbon adjacent to the ester-substituted carbon. |

| Methoxy (-OCH₃) | 50-60 | Methyl carbon of the ester group. |

| Allylic Carbons | 25-40 | CH₂ groups adjacent to the double bond. |

| Other Ring Carbons | 20-35 | Remaining sp³ hybridized carbons in the cycloheptene ring. |

Reaction Mechanism Elucidation through Computational Simulation

Theoretical simulations are instrumental in mapping out the potential energy surface (PES) of a chemical reaction, allowing for a detailed understanding of the reaction mechanism. This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.

A transition state (TS) represents a first-order saddle point on the PES—a maximum along the reaction coordinate and a minimum in all other degrees of freedom. rdd.edu.iq Locating the TS structure is a critical step in understanding reaction kinetics. Various computational algorithms can be employed to find this structure. Once a candidate TS is located, a vibrational frequency analysis is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the forming or breaking of a bond). rdd.edu.iq

The activation energy barrier (ΔE‡) is calculated as the difference in energy between the transition state and the reactants. chemrxiv.orgbeilstein-journals.org This value is a key determinant of the reaction rate, as described by transition state theory. For reactions involving this compound, such as addition to the double bond or hydrolysis of the ester, calculating the energy barriers for different possible pathways can reveal the most favorable mechanism. nih.gov

To confirm that a calculated transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. missouri.eduscm.com The IRC path is defined as the mass-weighted steepest descent path on the potential energy surface starting from the transition state. mdpi.com By following this path downhill in both the forward and reverse directions, one can verify that it leads to the expected product and reactant minima, respectively. researchgate.netresearchgate.net This analysis provides a clear and unambiguous connection between the transition state and the corresponding energy minima, validating the proposed reaction pathway. researchgate.net

Studies of Intermolecular Interactions and Molecular Recognition

This compound can engage in various non-covalent interactions with other molecules, such as solvents or biological receptors. Understanding these interactions is crucial for predicting its behavior in different environments. Computational methods can quantify the strength and nature of these interactions, which include van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding with the ester's carbonyl oxygen.

DFT methods that include dispersion corrections (e.g., B3LYP-D3 or ωB97X-D) are essential for accurately modeling these often-weak interactions. Advanced techniques can be used to analyze the results, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, which help visualize and characterize the specific contacts between molecules. Such studies are fundamental to understanding molecular recognition phenomena, for instance, how the molecule might bind to the active site of an enzyme. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide detailed information about static structures and energies, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.net For a flexible molecule like this compound, the seven-membered ring can adopt multiple conformations. MD simulations can explore the conformational landscape of the molecule, revealing the relative populations of different conformers and the energy barriers for interconversion between them.

In an MD simulation, the motion of atoms is simulated by numerically solving Newton's equations of motion, where the forces are calculated using a molecular mechanics force field. mdpi.com By simulating the molecule in a box of solvent molecules (e.g., water), one can study its solvation structure, diffusion, and how its conformation is influenced by the surrounding environment. dntb.gov.ua Analysis of the simulation trajectory can yield important properties such as radial distribution functions, which describe the structure of the solvent around the molecule, and root-mean-square fluctuations (RMSF), which indicate the flexibility of different parts of the molecule.

Applications of Methyl Cyclohept 1 Ene 1 Carboxylate in Advanced Organic Synthesis and Materials Science

Strategic Building Block in Natural Product Total Synthesis (e.g., Daphniphyllum Alkaloids)

The intricate and often sterically congested structures of natural products present significant challenges to synthetic chemists. Methyl cyclohept-1-ene-1-carboxylate has proven to be an effective starting material for tackling such challenges, particularly in the synthesis of Daphniphyllum alkaloids. This large family of over 350 compounds, isolated from plants of the genus Daphniphyllum, exhibits a wide range of interesting biological activities and complex, caged polycyclic architectures. mdpi.comnih.gov

A notable example is the concise synthetic strategy developed by Xu's group for the [7-5-6-5] all-carbon tetracyclic core of Logeracemin A, a unique calyciphylline A-type alkaloid. mdpi.comresearchgate.net The synthesis commences with the commercially available this compound, which serves as the foundational seven-membered ring. mdpi.com This initial step underscores the compound's strategic importance in providing a pre-formed carbocyclic scaffold that can be elaborated upon to achieve the target complexity.

Precursor for Complex Molecular Architectures and Scaffolds

The utility of this compound extends beyond being just a starting material; it is a key precursor for forging complex molecular architectures. The seven-membered ring is a common motif in various natural products and designed molecules, and this compound provides an accessible entry point to such structures.

In the aforementioned synthesis of the Logeracemin A core, the initial cycloheptene (B1346976) ester is functionalized to introduce an alkyl tether. mdpi.com This transformation is a critical step that sets the stage for subsequent intramolecular reactions to build the adjoining rings, demonstrating the compound's role as a scaffold upon which further complexity is constructed. The ability to selectively modify the ring and its substituent allows for the creation of diverse and intricate three-dimensional structures, which are highly sought after in medicinal chemistry and materials science. mdpi.com

Role in the Synthesis of Functionalized Cyclic Systems

The chemical reactivity of this compound allows for the straightforward introduction of various functional groups, transforming a simple cyclic ester into a highly functionalized system. The α,β-unsaturated nature of the ester facilitates conjugate additions, while the allylic positions and the ester itself provide handles for a wide range of chemical modifications.

A prime example is the first key transformation in the synthesis of the Logeracemin A core, where this compound is treated with lithium diisopropylamide (LDA) and an iodide derivative. This reaction introduces a new carbon-carbon bond at the α-position to the ester, effectively functionalizing the cycloheptene ring. mdpi.com This step is crucial for creating the necessary framework for subsequent cyclizations. Such functionalization strategies are fundamental to modern organic synthesis, enabling the conversion of simple building blocks into valuable, complex intermediates.

Table 1: Key Functionalization Reaction

This interactive table summarizes the initial functionalization step in the synthesis of the Logeracemin A core.

| Reactant | Reagents | Product | Purpose | Reference |

| This compound | 1. Lithium diisopropylamide (LDA)2. Iodide derivative | Alkylated cycloheptene derivative | Introduction of an alkyl tether for subsequent cyclizations | mdpi.com |

Polymerization and Copolymerization Studies Involving Cycloheptene Esters

In the realm of materials science, cyclic olefins are important monomers for producing polymers with unique properties through Ring-Opening Metathesis Polymerization (ROMP) and other polymerization techniques. youtube.comnih.gov The reactivity of a cyclic olefin in ROMP is largely driven by ring strain, with highly strained rings like norbornene polymerizing readily. youtube.comresearchgate.net While cycloheptene has less ring strain than smaller rings like cyclopentene, it can still be polymerized and, crucially, copolymerized with other monomers like ethylene. rsc.orgresearchgate.net

The incorporation of functional groups, such as the methyl carboxylate group in this compound, into the monomer can significantly influence the properties of the resulting polymer. Ester groups can enhance properties such as polarity, adhesion, and thermal stability. Research into the copolymerization of ethylene with various cyclic olefins has shown that the catalyst system and monomer structure are key to achieving efficient incorporation and desired polymer characteristics. rsc.orgacs.org Although specific polymerization studies focusing exclusively on this compound are not widely documented, the principles derived from studies on other cycloheptenes and functionalized cyclic olefins suggest its potential as a comonomer for creating specialty polymers. nih.govrsc.org

Table 2: Polymerization Methods for Cyclic Olefins

This interactive table outlines common polymerization techniques applicable to cycloheptene and its derivatives.

| Polymerization Method | Catalyst Type | Monomer Example | Key Features |

| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' or Schrock Catalysts (Ru, Mo, W-based) | Norbornene, Cyclooctene | Tolerant to various functional groups; allows for living polymerization. nih.govresearchgate.net |

| Ethylene Copolymerization | Ziegler-Natta or Metallocene Catalysts (Ti, Zr-based) | Cycloheptene, Cyclopentene | Produces cyclic olefin copolymers (COCs) with high thermal stability and transparency. rsc.orgresearchgate.net |

Development of Novel Chemical Reagents and Methodologies

While this compound is typically used as a substrate rather than a reagent, its unique structure makes it a valuable tool for the development and validation of new synthetic methodologies. rice.edusciencedaily.com The combination of a medium-sized ring, a double bond, and an ester functional group provides a challenging yet informative model system for testing the scope and limitations of novel chemical transformations.

For instance, developing new methods for stereoselective C-H functionalization or novel cycloaddition reactions requires substrates that can effectively test the selectivity and efficiency of the new protocol. The cycloheptene ring system of this compound can be used to probe regioselectivity and stereoselectivity in reactions that add new groups across the double bond or at adjacent allylic positions. As chemists strive to create more efficient and selective reactions, compounds like this compound serve as an important benchmark for demonstrating the utility of a new method on non-standard ring systems. rice.edu

Q & A

Q. What are the recommended methods for synthesizing methyl cyclohept-1-ene-1-carboxylate, and how can reaction conditions be optimized?

this compound can be synthesized via metallaphotoredox catalysis, as demonstrated in the stereoselective alkenylation of benzylic C(sp³)-H bonds. A typical procedure involves irradiating a mixture of the substrate, photocatalyst (e.g., Ir-based), and a nickel catalyst in a solvent like DMSO at room temperature for 24 hours . Optimization includes adjusting catalyst loading (5–10 mol%), solvent polarity, and light intensity. Yield improvements are achieved by monitoring reaction progress via TLC or GC-MS.

Q. How should researchers characterize this compound, and what spectral data are critical for validation?

Key characterization methods include:

- ¹H/¹³C NMR : Peaks for the ester carbonyl (~170 ppm in ¹³C NMR) and cycloheptene protons (δ 2.1–2.5 ppm for allylic CH₂ groups) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <1 ppm error (e.g., C₁₈H₂₄O₃: calculated 289.1798, observed 289.1789) .

- IR : Ester C=O stretch (~1710 cm⁻¹) and alkene C=C (~1640 cm⁻¹).

Consistent reporting of solvent, referencing, and integration ratios is essential for reproducibility .

Q. What safety precautions are necessary when handling this compound?

- Storage : Keep in airtight containers away from heat/sparks (flash point: ~159.8°F/71°C) .